molecular formula C13H19NO3 B11167650 3-ethoxy-N-(4-methoxybenzyl)propanamide

3-ethoxy-N-(4-methoxybenzyl)propanamide

Cat. No.: B11167650
M. Wt: 237.29 g/mol
InChI Key: NVKUMEJXZFABDC-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-methoxybenzyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to the third carbon of the propanamide chain and a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(4-methoxybenzyl)propanamide typically involves the reaction of 3-ethoxypropanoic acid with 4-methoxybenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Starting Materials: 3-ethoxypropanoic acid and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or carbodiimide to activate the carboxylic acid group.

    Product Formation: The reaction yields this compound as the main product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-ethoxy-N-(4-methoxybenzyl)propanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxybenzyl)propanamide: Similar structure but with a chloro group instead of an ethoxy group.

    N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine: Contains a methoxybenzyl group but differs in the amine structure.

Uniqueness

3-ethoxy-N-(4-methoxybenzyl)propanamide is unique due to the presence of both ethoxy and methoxybenzyl groups, which can impart specific chemical and biological properties. Its unique structure allows for diverse applications in various fields.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-ethoxy-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C13H19NO3/c1-3-17-9-8-13(15)14-10-11-4-6-12(16-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,14,15)

InChI Key

NVKUMEJXZFABDC-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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